N'-(3-fluorobenzoyl)oxolane-2-carbohydrazide
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Overview
Description
N’-(3-fluorobenzoyl)oxolane-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorobenzoyl group attached to an oxolane ring via a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-fluorobenzoyl)oxolane-2-carbohydrazide typically involves the reaction of 3-fluorobenzoyl chloride with oxolane-2-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as reflux and distillation may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N’-(3-fluorobenzoyl)oxolane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-fluorobenzoyl)oxolane-2-carbohydrazide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The oxolane ring may enhance the compound’s stability and bioavailability. Pathways involved may include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
N’-(3-fluorobenzene)sulfonyl]oxolane-2-carbohydrazide: Similar structure but with a sulfonyl group instead of a benzoyl group.
Benzofuran-2-carbohydrazide: Contains a benzofuran ring instead of an oxolane ring.
Uniqueness: N’-(3-fluorobenzoyl)oxolane-2-carbohydrazide is unique due to the presence of the fluorobenzoyl group, which imparts specific chemical properties such as increased reactivity and potential biological activity. The oxolane ring also contributes to its distinct chemical behavior and stability.
Properties
IUPAC Name |
N'-(3-fluorobenzoyl)oxolane-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-9-4-1-3-8(7-9)11(16)14-15-12(17)10-5-2-6-18-10/h1,3-4,7,10H,2,5-6H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTMKGJVAITXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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